N-Ethyl-3-methoxyaniline

説明

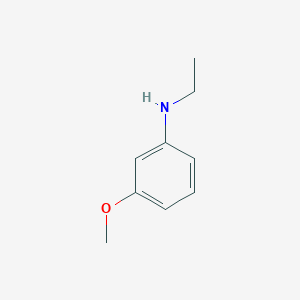

N-Ethyl-3-methoxyaniline (CAS 41115-30-4) is a secondary aromatic amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 3-position of the benzene ring and an ethyl (-CH₂CH₃) substituent on the nitrogen atom (Figure 1). Key physical properties include a predicted density of 1.012 g/cm³, boiling point of 255.6°C, and a pKa of 4.86, indicative of moderate basicity influenced by the electron-donating methoxy group .

The compound is utilized in organic synthesis, notably in the preparation of ureas and carbamic chlorides, as demonstrated in reactions with phosgene and toluene under inert conditions . Its stability and reactivity make it valuable for constructing complex intermediates in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

N-ethyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQXCZCRJSGHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342935 | |

| Record name | N-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41115-30-4 | |

| Record name | N-Ethyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of 3-Methoxyaniline

- Reaction Overview : This method involves the reaction of 3-methoxyaniline with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base.

- Mechanism : The nitrogen atom in 3-methoxyaniline acts as a nucleophile, attacking the ethyl halide to form N-Ethyl-3-methoxyaniline.

- Reagents and Conditions :

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

- Solvent : Typically ethanol or acetonitrile.

- Temperature : Mild heating (50–80°C) is generally sufficient.

- Advantages :

- Simple and cost-effective.

- High yield under optimized conditions.

- Limitations :

- Requires careful control of reaction conditions to avoid over-alkylation.

| Reagent | Amount (mol) | Yield (%) |

|---|---|---|

| Ethyl bromide | 1.2 eq | ~85 |

| Sodium hydroxide | 1.5 eq | |

| Ethanol (solvent) | — |

Reduction of N-Ethyl-3-nitroanisole

- Reaction Overview : This method starts with the nitration of anisole to form N-ethyl-3-nitroanisole, which is then reduced to this compound.

- Steps :

- Step 1: Nitration of anisole to introduce a nitro group at the meta position.

- Step 2: Catalytic hydrogenation or chemical reduction of N-ethyl-3-nitroanisole.

- Reagents and Conditions :

- Nitration: Concentrated nitric acid ($$ HNO3 $$) and sulfuric acid ($$ H2SO_4 $$).

- Reduction: Hydrogen gas ($$ H2 $$) with palladium/carbon (Pd/C) catalyst or tin chloride ($$ SnCl2 $$) in acidic medium.

- Advantages :

- High selectivity for the desired product.

- Scalable for industrial applications.

- Limitations :

- Multi-step process increases complexity.

| Step | Reagent/Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | $$ HNO3/H2SO_4 $$ | Room temperature | ~90 |

| Reduction | $$ H_2/Pd-C $$ | Atmospheric pressure | ~95 |

Industrial Production Methods

Catalytic Hydrogenation

This method is widely used in industrial settings due to its efficiency and scalability.

- Reaction Overview : Catalytic hydrogenation of N-ethyl-3-nitroanisole to produce this compound.

- Catalysts and Conditions :

- Catalyst: Palladium (Pd) or platinum (Pt).

- Solvent: Ethanol or methanol.

- Temperature: Moderate (50–100°C).

- Pressure: Elevated hydrogen pressure (5–10 atm).

- Advantages :

- High yield and purity.

- Environmentally friendly due to minimal by-products.

- Limitations :

- Requires specialized equipment for handling high-pressure hydrogen.

| Catalyst | Solvent | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 5 | ~98 |

Comparison of Methods

The following table compares key aspects of the preparation methods:

| Method | Yield (%) | Scalability | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | ~85 | Moderate | Low | High |

| Reduction of N-Ethyl-3-nitroanisole | ~95 | High | Moderate | Moderate |

| Catalytic Hydrogenation | ~98 | Very High | Low | High |

Notes on Optimization

- Reaction monitoring using thin-layer chromatography (TLC) or gas chromatography (GC) ensures precise control over product formation.

- Purification via recrystallization or column chromatography enhances product purity.

化学反応の分析

Types of Reactions: N-Ethyl-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: this compound from its nitro precursor.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

N-Ethyl-3-methoxyaniline plays a crucial role in the synthesis of pharmaceutical compounds. It serves as a reagent in drug development processes, facilitating the formation of complex molecules used in therapeutic formulations. Research has indicated its potential in:

- Synthesis of Antimicrobial Agents : Studies have explored its ability to inhibit bacterial growth, suggesting that derivatives of this compound may lead to novel antimicrobial agents.

- Drug Delivery Systems : Its properties allow for incorporation into drug delivery systems where it can enhance solubility and bioavailability of active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, this compound functions as a fluorescent probe. This application is critical for:

- Detection of Biomolecules : It enhances the detection sensitivity of specific biomolecules in complex biological samples, aiding in the development of assays and diagnostic tools .

- Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of other compounds, demonstrating its versatility as a standard or internal reference .

Environmental Monitoring

The compound is also employed in environmental studies, particularly for:

- Pollutant Detection : this compound is used to detect and analyze various environmental pollutants, contributing to assessments of ecological safety and compliance with environmental regulations .

- Phytotoxicity Studies : Research has been conducted on its effects on plant systems, helping to understand the ecological impact of chemical substances .

Textile Industry

In the textile sector, this compound acts as:

- Dye Intermediate : It is utilized in the production of dyes that provide vibrant colors while ensuring durability and colorfastness in fabrics. Its application enhances the quality and longevity of textile products .

Cosmetic Formulations

The cosmetic industry incorporates this compound for its beneficial properties:

- Stabilizer : It functions as a stabilizing agent in skincare products, enhancing product performance and shelf life by preventing degradation of active ingredients .

Materials Science

Recent research has highlighted potential applications in materials science:

- Nanomaterials : this compound is being investigated for its role in synthesizing nanostructures that exhibit unique catalytic properties, which can be utilized in various industrial processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Reagent for drug synthesis; potential antimicrobial agents |

| Analytical Chemistry | Fluorescent probe; HPLC applications for compound separation |

| Environmental Monitoring | Pollutant detection; phytotoxicity studies |

| Textile Industry | Dye intermediate providing vibrant colors and durability |

| Cosmetic Formulations | Stabilizer enhancing product performance |

| Materials Science | Synthesis of nanomaterials with unique catalytic properties |

作用機序

The mechanism of action of N-Ethyl-3-methoxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

類似化合物との比較

Table 1: Properties of this compound and Similar Compounds

N-Methyl-3-methoxyaniline

- Structural Difference : Replaces the ethyl group with a methyl (-CH₃) substituent.

- Impact on Properties: Boiling Point: Lower (~240°C est.) due to reduced molecular weight and weaker van der Waals forces compared to the ethyl analog. Basicity: Slightly higher pKa (~5.1 est.) due to decreased steric hindrance, enhancing nitrogen’s electron availability. Reactivity: Methyl groups may facilitate faster nucleophilic reactions but reduce solubility in non-polar solvents .

3-Methoxyphenethylamine

- Structural Difference : Primary amine (-NH₂) instead of a secondary ethylamine.

- Impact on Properties :

N-Ethyl-3-ethoxyaniline

- Structural Difference : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃).

- Impact on Properties :

- Electronic Effects : Ethoxy’s stronger electron-donating nature may slightly lower pKa (~4.7 est.) compared to methoxy.

- Boiling Point : Higher (~270°C est.) due to increased molecular weight and polarity.

N-Methyl-3-phenylmethoxyaniline

- Structural Difference : Benzyloxy (-OCH₂C₆H₅) and methyl substituents .

- Impact on Properties :

- Steric Hindrance : Bulkier benzyloxy group reduces reactivity in electrophilic substitutions.

- Lipophilicity : Enhanced compared to methoxy derivatives, affecting solubility and pharmacokinetic profiles.

Key Research Findings

Synthetic Utility : this compound’s secondary amine structure enables efficient carbamic chloride formation, a precursor to ureas, unlike primary amines (e.g., 3-Methoxyphenethylamine), which may require protective groups .

Basicity Trends : Methoxy and ethoxy groups lower amine basicity via electron donation, but steric effects (ethyl vs. methyl) modulate this property .

Thermal Stability : Higher boiling points in ethyl/ethoxy analogs correlate with increased molecular weight and intermolecular forces .

生物活性

N-Ethyl-3-methoxyaniline (C9H13NO), also known by its Chemical Abstracts Service (CAS) number 586008, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and antiproliferative effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to the aromatic ring, which significantly influences its chemical reactivity and biological activity. The molecular structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . A study assessed its ability to scavenge free radicals and inhibit oxidative stress in various cell lines. The compound demonstrated a significant reduction in intracellular reactive oxygen species (ROS) levels, comparable to established antioxidants.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | 25.0 | DPPH Scavenging Assay |

| Standard (BHT) | 20.0 | DPPH Scavenging Assay |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, showing that this compound has a competitive antioxidant activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogenic microorganisms. A study reported its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that this compound possesses significant antimicrobial potential, particularly against Enterococcus faecalis.

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in several cancer cell lines. A notable study demonstrated its efficacy in inhibiting cell proliferation in human cancer cell lines such as HeLa and A549.

Table 3: Antiproliferative Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45.0 |

| A549 | 50.0 |

The IC50 values indicate the concentrations at which this compound inhibits 50% of cell growth, showcasing its potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Antioxidant Mechanisms : In vitro studies have shown that this compound reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes, providing a protective effect against oxidative damage in neuronal cells .

- Synergistic Effects : When combined with other antimicrobial agents, this compound has exhibited synergistic effects, enhancing the overall antibacterial efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Neuroprotective Properties : Recent investigations have suggested neuroprotective effects through the inhibition of excitotoxicity in neuronal cell cultures, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic pathways for N-Ethyl-3-methoxyaniline, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Use reductive alkylation of 3-methoxyaniline with ethyl iodide in the presence of a palladium catalyst under inert conditions . Alternative methods include nucleophilic substitution or coupling reactions.

- Purity Validation :

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Spectroscopy : Confirm structural integrity via -NMR (e.g., δ 3.8 ppm for methoxy group) and FT-IR (C-N stretch at ~1250 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z = 165.1 for [M+H]).

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typical range: 150–200°C for aromatic amines) .

- Optical Properties : UV-vis spectroscopy (π→π transitions in 250–300 nm range) and fluorescence emission spectra (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized buffers (e.g., pH 4–10) with ionic strength controls.

- Analytical Cross-Validation : Use complementary techniques (e.g., cyclic voltammetry for redox behavior vs. UV-vis kinetics) to confirm trends .

- Error Analysis : Quantify uncertainties via triplicate measurements and apply statistical tests (e.g., ANOVA) to assess significance of discrepancies .

Q. What experimental designs are optimal for studying this compound’s interactions with biomolecules (e.g., DNA or proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize biomolecules on gold substrates and monitor binding kinetics (association/dissociation rates) .

- Spectroscopic Titration : Use fluorescence quenching or circular dichroism (CD) to detect conformational changes in biomolecules .

- Computational Modeling : Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Q. How can researchers assess the stability of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Matrix Preparation : Spike the compound into simulated physiological fluids (e.g., PBS or serum) and incubate at 37°C.

- Degradation Monitoring : Use LC-MS/MS to track parent compound depletion and identify degradation products (e.g., demethylated or oxidized derivatives) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life () under varying conditions .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing dose-response or kinetic data involving this compound?

Methodological Answer:

Q. How should researchers present conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Comparative Tables : Tabulate experimental vs. theoretical chemical shifts with deviation analysis.

- Root-Cause Investigation : Check for solvent effects, tautomerism, or paramagnetic impurities in NMR samples .

- Transparency : Clearly state limitations (e.g., DFT functional accuracy) in computational models .

Advanced Method Development

Q. What strategies optimize the sensitivity of this compound detection in trace-level environmental samples?

Methodological Answer:

Q. How can researchers design a mechanistic study to elucidate the compound’s role in catalytic cycles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。